molecular formula C7H6Cl2N4 B12822064 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1273577-15-3

4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12822064
CAS No.: 1273577-15-3
M. Wt: 217.05 g/mol
InChI Key: TZGPDZJRRVHFLD-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ethylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group at position 3 in 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a unique and valuable compound for various applications .

Properties

CAS No.

1273577-15-3

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

4,6-dichloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-2-3-4-5(8)10-7(9)11-6(4)13-12-3/h2H2,1H3,(H,10,11,12,13)

InChI Key

TZGPDZJRRVHFLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1)N=C(N=C2Cl)Cl

Origin of Product

United States

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